molecular formula C12H22O2 B153628 4-Pentylcyclohexanecarboxylic acid CAS No. 38289-29-1

4-Pentylcyclohexanecarboxylic acid

Cat. No. B153628
CAS RN: 38289-29-1
M. Wt: 198.3 g/mol
InChI Key: RVLAXPQGTRTHEV-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanecarboxylic acid is a compound that can be associated with cyclohexane derivatives, which are often studied for their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 4-pentylcyclohexanecarboxylic acid, they do provide insights into related cyclohexane derivatives and their synthesis, which can be informative for understanding the chemical behavior and synthesis of 4-pentylcyclohexanecarboxylic acid.

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve various strategies, including ring-closing metathesis and diastereoselective Grignard reactions, as demonstrated in the synthesis of a functionalized cyclohexene skeleton related to GS4104 . Another approach involves the use of a gas chromatograph/mass spectrometer for the characterization of 4-hydroxycyclohexane-1-carboxylic acid, which was isolated from urine samples . These methods highlight the diverse synthetic routes that can be applied to cyclohexane derivatives, which may be relevant for the synthesis of 4-pentylcyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be elucidated using techniques such as NMR and mass spectrometry. For instance, the structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate was determined using direct methods and refined using observed reflections, providing insights into the liquid crystalline behavior of the compound . Such structural analyses are crucial for understanding the properties and potential applications of cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of 4'-bromobiphenyl-4-carboxylic acid involved acetylation and haloform reaction, with a high total yield of 95% . These reactions demonstrate the chemical reactivity of the cyclohexane ring and its substituents, which is relevant for the modification and synthesis of compounds like 4-pentylcyclohexanecarboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the crystal structure of 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate revealed a layered packing and imbrication along the axes, which is related to its liquid crystalline behavior . Understanding these properties is essential for the development of new materials and drugs based on cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid.

Scientific Research Applications

Synthesis and Structural Analysis

4-Pentylcyclohexanecarboxylic acid has been involved in the synthesis and structural analysis of various compounds. For instance, it has been used in the synthesis of new monoterpene derivatives from β-myrcene, leading to compounds with potential applications in organic chemistry and material science (Zhan, 2005).

Liquid Crystal Research

This compound plays a significant role in the field of liquid crystals. It has been used to synthesize multi-ring monoesteryl aryl aldehydes, which form liquid crystals with various mesophases and textures, indicating its utility in materials science and display technology (Min, 2007). Additionally, studies have explored the high-pressure phase behavior of liquid crystalline cyclohexane derivatives, including 4-pentylcyclohexanecarboxylic acid, revealing unique properties under varying pressures and temperatures (Rübesamen & Schneider, 1993).

Biosynthesis Research

In biosynthesis research, 4-pentylcyclohexanecarboxylic acid has been a subject of study for its potential in the production of bioplastics and other bio-based materials. For example, a study demonstrated the biosynthesis of 4-hydroxybutyrate, a key platform chemical, using engineered Methylosinus trichosporium OB3b, where 4-pentylcyclohexanecarboxylic acid derivatives could potentially play a role (Nguyen & Lee, 2021).

Sorbent Material Development

The compound has been used in developing tunable polymeric sorbent materials, crucial for fractionating model naphthenates. This application is significant in environmental remediation and chemical separation processes (Mohamed, Wilson, & Headley, 2013).

Phase Behavior in Organic Acids

Studies have also focused on the acidity and phase behavior of similar compounds, providing insights into the chemical properties and potential applications of 4-pentylcyclohexanecarboxylic acid in various chemical processes (Wiberg, 2002).

Influenza Virus Research

Interestingly, derivatives of 4-pentylcyclohexanecarboxylic acid have been synthesized and evaluated for their inhibitory action against influenza virus sialidases, indicating potential biomedical applications (Kerrigan, Pritchard, Smith, & Stoodley, 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may have specific target organ toxicity .

Future Directions

“4-Pentylcyclohexanecarboxylic acid” has potential utility in the design of chemoresponsive soft matter using hydrogen-bonded liquid crystals . It can undergo a visually distinct phase transition to an isotropic phase in the presence of vapors of organoamines . This property could be leveraged in a range of health and safety-related contexts .

properties

IUPAC Name

4-pentylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAXPQGTRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192061, DTXSID501275671
Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentylcyclohexanecarboxylic acid

CAS RN

38792-89-1, 38289-29-1
Record name 4-Pentylcyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexylcarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name 38792-89-1
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Record name Cyclohexanecarboxylic acid, 4-pentyl-
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Record name trans-4-Pentylcyclohexanecarboxylic acid
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Record name trans-4-(Pent-1-yl)cyclohexanecarboxylic acid
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Record name 4-Pentylcyclohexanecarboxylic Acid
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Record name 4-PENTYLCYCLOHEXYLCARBOXYLIC ACID
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
MH Mohamed, LD Wilson, KM Peru… - Journal of colloid and …, 2013 - Elsevier
… 2-Hexyldecanoic acid (S1), trans-4-pentylcyclohexanecarboxylic acid (S2) and dicyclohexylacetic acid (S3) and Fluka (commercial sample 2) NAs were all purchased from Sigma–…
Number of citations: 21 www.sciencedirect.com
MH Mohamed, LD Wilson, JV Headley, KM Peru - Energy & Fuels, 2015 - ACS Publications
The spectral displacement technique was used to determine the 1:1 equilibrium binding constants (K 2 ) of the complexes formed between β-cyclodextrin and carboxylate anion guests, …
Number of citations: 25 pubs.acs.org
MH Mohamed, LD Wilson, JV Headley… - Canadian Journal of …, 2009 - cdnsciencepub.com
… trans-4-Pentylcyclohexanecarboxylic acid and Fluka NAs showed a small increase in absorbance due to an increased background absorbance, which is attributed to weak interactions …
Number of citations: 19 cdnsciencepub.com
MH Mohamed, LD Wilson… - The Journal of Physical …, 2013 - ACS Publications
The sorption properties are reported for several examples of single-component carboxylic acids representing naphthenic acids (NAs) with β-cyclodextrin (β-CD) based polyurethane …
Number of citations: 17 pubs.acs.org
IA Udoetok, RM Dimmick, LD Wilson, JV Headley - Carbohydrate polymers, 2016 - Elsevier
… studies were carried out at pH 9 for cellulose and CLE-i with five types single component carboxylate anions [2-hexyldecanoic acid (S1), trans-4-pentylcyclohexanecarboxylic acid (S2), …
Number of citations: 130 www.sciencedirect.com
MH Mohamed, IA Udoetok, LD Wilson, JV Headley - RSC advances, 2015 - pubs.rsc.org
The sorptive uptake properties are reported for chitosan and cross-linked chitosan-glutaraldehyde (CG) polymers with single component carboxylic acids (surrogates; Si, i = 1–4). The …
Number of citations: 50 pubs.rsc.org
JS Clemente, TW Yen… - Journal of Environmental …, 2003 - icevirtuallibrary.com
… 1,4-pentylcyclohexanecarboxylic acid was mineralized to var… oftrans1,4-pentylcyclohexanecarboxylic acid was not … of the trans-1,4-pentylcyclohexanecarboxylic acid. On the other hand, …
Number of citations: 68 www.icevirtuallibrary.com
H Yu, K Wang, T Szilvási, K Nayani, N Bao, RJ Twieg… - Materials, 2021 - mdpi.com
… Specifically, we screened mixtures of two carboxylic acids, 4-butylbenzoic acid and trans-4-pentylcyclohexanecarboxylic acid, and found select compositions that exhibited a nematic …
Number of citations: 4 www.mdpi.com
H Yu, K Wang, T Szilvási, K Nayani, N Bao, RJ Twieg… - 2021 - search.proquest.com
… Specifically, we screened mixtures of two carboxylic acids, 4-butylbenzoic acid and trans-4-pentylcyclohexanecarboxylic acid, and found select compositions that exhibited a nematic …
Number of citations: 0 search.proquest.com
G Nafie, G Vitale, L Carbognani Ortega… - ACS applied materials …, 2017 - ACS Publications
… The peak was identified by the structure matching tool in the software as trans-4-pentylcyclohexanecarboxylic acid (C 12 H 22 O 2, MW of 198). The removal efficiency was estimated at …
Number of citations: 22 pubs.acs.org

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